Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-
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Overview
Description
Butanoic acid, 4-[(4-methylphenyl)sulfinyl]- is an organic compound with the molecular formula C11H14O3S and a molecular weight of 226.29 g/mol. It is also known as 4-(p-tolylsulfinyl)butyric acid. This compound is characterized by its unique set of physical and chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-[(4-methylphenyl)sulfinyl]- typically involves the reaction of butanoic acid derivatives with 4-methylphenyl sulfinyl compounds under controlled conditions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of Butanoic acid, 4-[(4-methylphenyl)sulfinyl]- may involve large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[(4-methylphenyl)sulfinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Butanoic acid, 4-[(4-methylphenyl)sulfinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Butanoic acid, 4-[(4-methylphenyl)sulfinyl]- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical structure and function of the target molecules, resulting in various biological and chemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylphenyl)sulfonylbutanoic acid
- 4-(4-Methylphenyl)sulfinylbutyric acid
- 4-(4-Methylphenyl)sulfonamido)butanoic acid
Uniqueness
Butanoic acid, 4-[(4-methylphenyl)sulfinyl]- is unique due to its specific structural features and the presence of the sulfinyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfinylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-9-4-6-10(7-5-9)15(14)8-2-3-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRPVSZMFIQQCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549112 |
Source
|
Record name | 4-(4-Methylbenzene-1-sulfinyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100059-07-2 |
Source
|
Record name | 4-(4-Methylbenzene-1-sulfinyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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